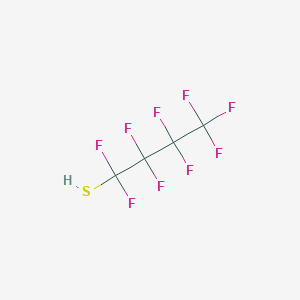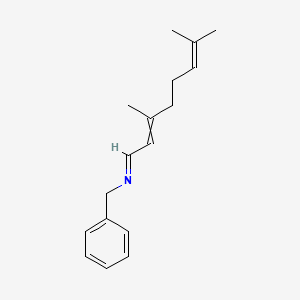
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine is an organic compound characterized by its unique structure, which includes a benzyl group attached to an imine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine typically involves the reaction of benzylamine with 3,7-dimethylocta-2,6-dienal under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-amine: Similar structure but with an amine group instead of an imine group.
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-oxide: Contains an oxygen atom in place of the imine group.
Uniqueness
(1E)-N-Benzyl-3,7-dimethylocta-2,6-dien-1-imine is unique due to its specific imine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
114609-85-7 |
|---|---|
Fórmula molecular |
C17H23N |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
N-benzyl-3,7-dimethylocta-2,6-dien-1-imine |
InChI |
InChI=1S/C17H23N/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-13H,7,9,14H2,1-3H3 |
Clave InChI |
GDKUFTCBJYLRET-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC=NCC1=CC=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



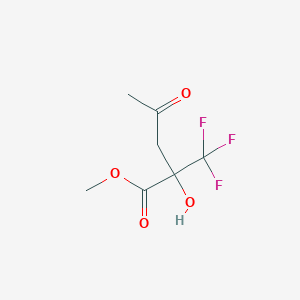
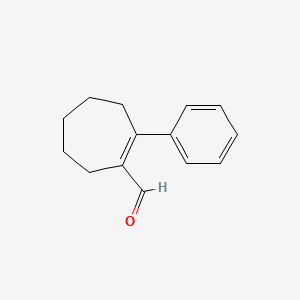
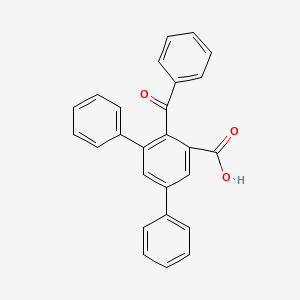

![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
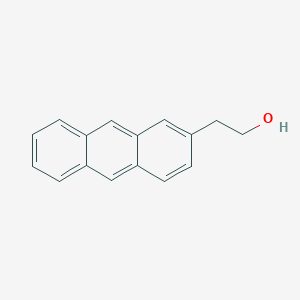
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
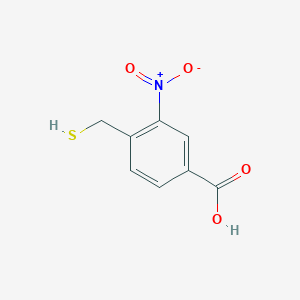

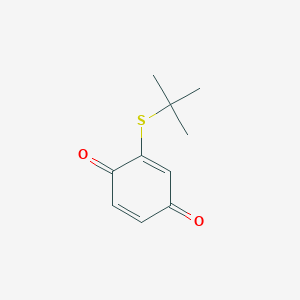
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)

